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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics
of crystalline D-Ribulose o-nitrophenylhydrazone, a derivative of the ketopentose sugar D-
Ribulose. This document is intended to serve as a valuable resource for researchers in
carbohydrate chemistry, drug discovery, and analytical sciences by consolidating key data and
outlining relevant experimental procedures.

Introduction

D-Ribulose o-nitrophenylhydrazone is a hydrazone derivative formed by the condensation
reaction of D-Ribulose and o-nitrophenylhydrazine. Hydrazones of sugars are an important
class of compounds, often utilized in the characterization and analysis of carbohydrates.[1] The
introduction of the o-nitrophenyl group provides a chromophore, facilitating detection and
guantification. Understanding the physical properties of the crystalline form of this compound is
crucial for its identification, purification, and application in various research contexts.

Physicochemical Properties

The empirical formula for D-Ribulose o-nitrophenylhydrazone is C11H1sN3Os, with a
corresponding molecular weight of 285.25 g/mol . A key identifying physical characteristic is its
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melting point, which has been reported to be in the range of 165-166.5 °C.[2]

Table 1: Physical and Chemical Properties of D-Ribulose

o-nitrophenylhydrazone

Property Value Reference
CAS Number 6155-41-5

Molecular Formula C11H15N30e6

Molecular Weight 285.25 g/mol

Melting Point 165-166.5 °C [2]

Boiling Point (Predicted) 607.9 £ 65.0 °C [2]

Density (Predicted) 1.54 + 0.1 g/cm3 [2]

pKa (Predicted) 12.05+0.20 [2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and crystallization of D-
Ribulose o-nitrophenylhydrazone is not readily available in the cited literature, a general
procedure can be adapted from standard methods for the formation of hydrazones from
ketones and aldehydes.[1]

Synthesis of D-Ribulose o-nitrophenylhydrazone

The synthesis involves a condensation reaction between D-Ribulose and o-
nitrophenylhydrazine.

Materials:
e D-Ribulose
o o-Nitrophenylhydrazine

» Ethanol (or another suitable alcohol)
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e Glacial acetic acid (catalyst)
Procedure:
¢ Dissolve D-Ribulose in a minimal amount of warm ethanol.

 In a separate flask, dissolve an equimolar amount of o-nitrophenylhydrazine in ethanol. A few
drops of glacial acetic acid can be added to catalyze the reaction.

o Slowly add the o-nitrophenylhydrazine solution to the D-Ribulose solution with constant
stirring.

o The reaction mixture may be gently warmed for a short period to ensure completion of the
reaction.

o The formation of the hydrazone is often indicated by a color change or the precipitation of a
solid.

» Allow the mixture to cool to room temperature and then place it in an ice bath to promote
crystallization.

o Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry
under vacuum.
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Caption: General workflow for the synthesis of D-Ribulose o-nitrophenylhydrazone.

Crystallization

Recrystallization is a standard method for purifying the crude product.
Procedure:

e Dissolve the crude D-Ribulose o-nitrophenylhydrazone in a minimum amount of a hot
solvent, such as ethanol or an ethanol-water mixture.

e Once fully dissolved, allow the solution to cool slowly to room temperature.
o Further cooling in an ice bath can enhance crystal formation.
e Collect the purified crystals by filtration and dry them thoroughly.

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for D-Ribulose o-nitrophenylhydrazone are not available
in the provided search results, the expected spectroscopic features can be inferred from the
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known characteristics of hydrazones and the constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional
groups present in the molecule.

Table 2: Anticipated IR Absorption Bands

Functional Group Wavenumber (cm~—?)
O-H Stretch (hydroxyl groups) 3500 - 3200 (broad)
N-H Stretch (hydrazine) 3350 - 3250

C-H Stretch (aliphatic) 3000 - 2850

C=N Stretch (imine) 1650 - 1580

C=C Stretch (aromatic) 1600 - 1450

NO2z2 Asymmetric Stretch 1550 - 1500

NO2 Symmetric Stretch 1370 - 1330

C-0O Stretch (hydroxyls) 1260 - 1000

UV-Visible (UV-Vis) Spectroscopy

The presence of the o-nitrophenylhydrazone moiety will result in strong UV-Vis absorption. The
spectrum is anticipated to show characteristic 1 — 1* and n — TT* transitions. The exact
wavelengths of maximum absorbance (Amax) would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum will be complex due to the sugar backbone.

e Aromatic Protons: Signals in the downfield region (typically & 7.0-8.5 ppm) corresponding to
the protons on the nitrophenyl ring.
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e Sugar Protons: A series of signals in the & 3.5-5.0 ppm range corresponding to the protons
on the ribulose backbone.

» N-H Proton: A potentially broad signal, the chemical shift of which can be solvent-dependent.

13C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon
atoms.

e Aromatic Carbons: Signals in the & 110-150 ppm range.
e C=N Carbon: A signal in the d 140-160 ppm region.

e Sugar Carbons: Signals corresponding to the five carbons of the ribulose moiety, typically in
the & 60-100 ppm range.

Logical Relationships in Characterization

The characterization of D-Ribulose o-nitrophenylhydrazone follows a logical progression of
analytical techniques to confirm its identity and purity.
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Caption: Logical workflow for the characterization of crystalline D-Ribulose o-
nitrophenylhydrazone.

Conclusion

This technical guide has summarized the key physical characteristics of crystalline D-Ribulose
o-nitrophenylhydrazone based on available data. While the melting point is established,
further experimental work is required to fully elucidate its spectroscopic properties. The
provided experimental outlines offer a starting point for the synthesis, purification, and detailed
characterization of this compound, which holds potential for applications in carbohydrate
research and as an analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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